molecular formula C9H7BrN2S B13911175 4-(5-Bromothiazol-2-YL)aniline

4-(5-Bromothiazol-2-YL)aniline

Cat. No.: B13911175
M. Wt: 255.14 g/mol
InChI Key: GGRNYTQWGPXQGJ-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-thiazolyl)benzenamine is a heterocyclic aromatic amine that contains a thiazole ring substituted with a bromine atom at the 5-position and an aniline moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea to form the thiazole ring, followed by substitution reactions to introduce the aniline group .

Industrial Production Methods

Industrial production of 4-(5-Bromo-2-thiazolyl)benzenamine may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-thiazolyl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(5-Bromo-2-thiazolyl)benzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-thiazolyl)benzenamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromo-2-thiazolyl)benzenamine is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)aniline

InChI

InChI=1S/C9H7BrN2S/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H,11H2

InChI Key

GGRNYTQWGPXQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)Br)N

Origin of Product

United States

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